N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
Description
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophene ring and a p-tolylthioacetamide side chain. This structural framework is associated with diverse biological activities, including antimicrobial and anticancer properties, as observed in related analogs . Its synthesis typically involves S-alkylation or condensation reactions between oxadiazole-thione precursors and halogenated acetamides .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-10-4-6-11(7-5-10)22-9-13(19)16-15-18-17-14(20-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAOYJOJDKIRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.
Introduction of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the thioacetamide group: This involves the reaction of the oxadiazole-thiophene intermediate with p-tolylthioacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the thioacetamide group, potentially leading to ring opening or reduction of the carbonyl group.
Substitution: The aromatic rings (thiophene and p-tolyl) can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like nitric acid for nitration, halogens (Br2, Cl2) for halogenation, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxadiazole ring or thioacetamide group.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has been studied for various applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent against various bacterial and fungal strains. Its anti-inflammatory properties make it a candidate for treating inflammatory diseases. Additionally, it has demonstrated cytotoxic activity against certain cancer cell lines, suggesting potential as an anticancer agent.
Biological Studies: The compound can be used as a probe to study the biological pathways involving thiophene and oxadiazole derivatives.
Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties due to its heterocyclic structure.
Mechanism of Action
The exact mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide varies depending on its application:
Antimicrobial Activity: It likely disrupts microbial cell membranes or interferes with essential enzymes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets, such as DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents attached to the oxadiazole ring and acetamide moiety. Key examples include:
Key Observations :
- Thiophene vs. Benzofuran/Indole/Quinoline: The thiophene substituent in the target compound may enhance π-π stacking interactions in biological targets compared to bulkier groups like benzofuran or quinoline .
- p-Tolylthio vs. Halogenated Aryl : The p-tolylthio group offers moderate electron-donating effects, contrasting with electron-withdrawing substituents (e.g., 4-chlorophenyl in 4d), which may influence solubility and receptor binding .
- Melting Points: Indole-based analogs (e.g., 2a in ) exhibit higher melting points (>200°C), likely due to hydrogen bonding from indole N-H groups, whereas phthalazinone derivatives (4d) show lower melting points (206–208°C) .
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s IR spectrum would show N-H (~3210 cm⁻¹), C=O (~1670 cm⁻¹), and C-S (~621 cm⁻¹) stretches, consistent with related compounds (e.g., 14a in ) .
- NMR Spectroscopy : Expected signals include a singlet for the oxadiazole CH₂ group (~δ 4.51 ppm) and aromatic protons from thiophene (~δ 7.2–7.5 ppm), as seen in indole-based analogs .
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, structure-activity relationship (SAR), and biological evaluations of this compound based on recent research findings.
1. Chemical Structure and Synthesis
The compound is characterized by the presence of a thiophene ring and an oxadiazole moiety, which are known to contribute to biological activity. The synthesis typically involves the reaction of thiophene derivatives with hydrazine and various acylating agents to form the oxadiazole structure.
Chemical Formula
- Molecular Formula : C13H12N4OS
- CAS Number : 155235655
2.1 Antitumor Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A-549 (lung cancer) cells. The mechanisms attributed to their antitumor activity include:
- Inhibition of DNA and RNA synthesis.
- Targeting key kinases involved in tumorigenesis.
- Modulation of apoptotic pathways.
A study demonstrated that a related compound exhibited IC50 values in the micromolar range against these cancer cell lines, suggesting potent activity comparable to standard chemotherapeutics like cisplatin .
2.2 Antiviral Activity
This compound has also been evaluated for antiviral properties. Compounds with similar oxadiazole configurations have shown efficacy against viral infections, particularly dengue virus. In vitro studies reported submicromolar activity against all four serotypes of dengue virus by targeting the viral polymerase .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiophene and oxadiazole rings. Key findings regarding SAR include:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups | Increase lipophilicity and bioavailability |
| Halogen substitutions | Enhance binding affinity to target proteins |
| Aromatic rings | Improve interaction with DNA/RNA |
These modifications can lead to improved potency and selectivity for specific biological targets.
4. Case Studies
Several case studies highlight the potential of thiophene-based oxadiazoles in clinical applications:
- Antitumor Efficacy : A compound structurally similar to this compound was tested against a panel of cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .
- Antiviral Screening : Another study focused on a series of oxadiazole derivatives revealed that modifications in the thiophene ring enhanced antiviral activity against dengue virus by up to 80% compared to untreated controls .
5. Conclusion
This compound represents a promising candidate for further development in both anticancer and antiviral therapies. Continued research into its mechanisms of action and optimization through structural modifications could yield significant advancements in therapeutic applications.
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, and how can intermediates be stabilized?
Answer:
The compound’s synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazides under reflux with agents like POCl₃ .
- Step 2: Introduction of the p-tolylthio group via nucleophilic substitution. For example, reacting 2-chloroacetamide intermediates with sodium p-tolylthiolate in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Intermediate Stabilization: Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups. Purify intermediates via column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR: Key signals include:
- Thiophene protons at δ 6.8–7.5 ppm (multiplet, J = 3–5 Hz) .
- p-Tolylthio methyl group at δ 2.3–2.5 ppm (singlet) .
- Acetamide carbonyl at δ 165–170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography: Resolve regiochemistry of the oxadiazole and thiophene moieties .
Advanced: How can researchers design bioassays to evaluate this compound’s potential as a lipoxygenase inhibitor?
Answer:
- In vitro Assay: Use soybean 15-lipoxygenase (LOX) with linoleic acid as substrate. Monitor UV absorbance at 234 nm (conjugated diene formation) .
- Controls: Include NDGA (nordihydroguaiaretic acid) as a positive control.
- Data Interpretation: Calculate IC₅₀ values via nonlinear regression. Compare inhibitory activity with structurally similar derivatives (e.g., N-(5-chloro-2-methoxyphenyl) analogs showed IC₅₀ = 12.3 µM ).
Advanced: What mechanistic insights explain the regioselectivity of the 1,3,4-oxadiazole formation?
Answer:
Regioselectivity is governed by:
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the hydrazide precursor favor cyclization at the more electrophilic carbon .
- Steric Factors: Bulky substituents (e.g., thiophene) direct cyclization away from sterically hindered positions .
- Reagent Choice: POCl₃ promotes dehydration-cyclization, while iodine/NaOH favors oxidative cyclization, altering product distribution .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated Degradation Studies: Expose the compound to:
- Oxidative Conditions: 3% H₂O₂ at 40°C; monitor via TLC for sulfoxide/sulfone byproducts .
- Hydrolytic Conditions: pH 1.2 (HCl) and pH 7.4 (phosphate buffer) at 37°C; quantify intact compound via HPLC .
- Long-Term Stability: Store lyophilized samples at –20°C under argon to prevent thioether oxidation .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substitution Patterns:
- Replace p-tolylthio with electron-deficient arylthio groups (e.g., 4-nitrophenyl) to enhance electrophilic interactions with LOX .
- Modify the thiophene ring with methyl or halogens to improve membrane permeability .
- Quantitative SAR (QSAR): Use CoMFA or molecular docking to correlate substituent hydrophobicity (logP) with inhibitory potency .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with LOX (PDB ID: 1JNQ). Key residues: His518 (metal coordination), Leu607 (hydrophobic pocket) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2 Å indicates stable docking) .
- Pharmacophore Mapping: Identify essential features (e.g., hydrogen bond acceptors from oxadiazole) using Schrödinger’s Phase .
Advanced: How should contradictory data on biological activity be resolved?
Answer:
- Reproducibility Checks: Replicate assays in triplicate under standardized conditions (e.g., enzyme lot, substrate concentration) .
- Off-Target Screening: Test against related enzymes (e.g., cyclooxygenase) to rule out non-specific inhibition .
- Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ variation may stem from assay pH or ionic strength differences) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
